molecular formula C11H17NaO4 B12650542 Sodium 1-methyl cis-camphorate CAS No. 61043-04-7

Sodium 1-methyl cis-camphorate

Cat. No.: B12650542
CAS No.: 61043-04-7
M. Wt: 236.24 g/mol
InChI Key: PKYIOHOCVMTMTM-VNYQHEISSA-M
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Description

Sodium 1-methyl cis-camphorate is a chemical compound with the molecular formula C11H17NaO4. It is a sodium salt derivative of camphor, a bicyclic monoterpene ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl cis-camphorate typically involves the esterification of camphor followed by saponification and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using camphor and methanol, followed by hydrolysis and neutralization. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl cis-camphorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 1-methyl cis-camphorate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-methyl cis-camphorate involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved include modulation of enzyme kinetics and alteration of receptor binding affinities .

Comparison with Similar Compounds

  • Sodium camphorate
  • Sodium 1-methyl trans-camphorate
  • Sodium 3-methyl camphorate

Comparison: Sodium 1-methyl cis-camphorate is unique due to its specific cis-configuration, which imparts distinct stereochemical properties compared to its trans and other methylated counterparts. This uniqueness makes it particularly valuable in chiral synthesis and as a research tool in stereochemistry .

Properties

CAS No.

61043-04-7

Molecular Formula

C11H17NaO4

Molecular Weight

236.24 g/mol

IUPAC Name

sodium;(1R,3S)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4;/h7H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1/t7-,11+;/m0./s1

InChI Key

PKYIOHOCVMTMTM-VNYQHEISSA-M

Isomeric SMILES

C[C@@]1(CC[C@H](C1(C)C)C(=O)[O-])C(=O)OC.[Na+]

Canonical SMILES

CC1(C(CCC1(C)C(=O)OC)C(=O)[O-])C.[Na+]

Origin of Product

United States

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